![molecular formula C23H17ClN2O B15154333 3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol](/img/structure/B15154333.png)
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol is a complex organic compound that features a bis(indolyl)methane structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The compound’s structure includes two indole moieties attached to a central carbon, which is also bonded to a chlorophenol group. This unique arrangement imparts the compound with distinctive chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol typically involves the alkylation of indoles with chlorophenol derivatives. One common method employs lithium tert-butoxide (LiOtBu) as a base to promote the alkylation reaction under air . This method is advantageous due to its metal catalyst-free nature and the use of unactivated aliphatic alcohols as alkylating agents. The reaction conditions generally involve moderate temperatures and the presence of oxygen, which acts as an oxidant.
Industrial Production Methods
Industrial production of bis(indolyl)methane derivatives, including this compound, often utilizes scalable and environmentally friendly processes. These methods may involve the use of green solvents and catalysts to minimize environmental impact. For example, the use of ethanol as a solvent and α-chymotrypsin as a biocatalyst has been reported to yield high purity products with good efficiency .
化学反応の分析
Types of Reactions
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can target the chlorophenol group, converting it to a phenol.
Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonyl chlorides for sulfonation.
Major Products
The major products formed from these reactions include various substituted indoles, phenols, and quinonoid derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
3,3’-Diindolylmethane: Another bis(indolyl)methane derivative with similar biological activities but lacking the chlorophenol group.
Indole-3-carbinol: A simpler indole derivative with significant anti-cancer properties.
Bis(indolyl)methanes with different substituents: Variations in the substituents on the indole rings or the central carbon can lead to differences in biological activity and chemical reactivity.
Uniqueness
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol is unique due to the presence of the chlorophenol group, which enhances its reactivity and potential biological activities. This structural feature distinguishes it from other bis(indolyl)methane derivatives and contributes to its diverse applications in research and industry .
特性
分子式 |
C23H17ClN2O |
|---|---|
分子量 |
372.8 g/mol |
IUPAC名 |
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol |
InChI |
InChI=1S/C23H17ClN2O/c24-20-10-9-14(27)11-17(20)23(18-12-25-21-7-3-1-5-15(18)21)19-13-26-22-8-4-2-6-16(19)22/h1-13,23,25-27H |
InChIキー |
JIUAOHTYXJINSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=C(C=CC(=C3)O)Cl)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B15154254.png)

![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B15154276.png)
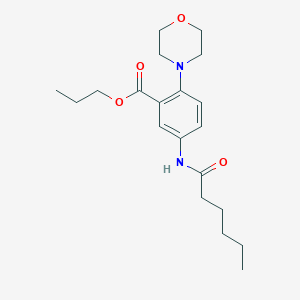
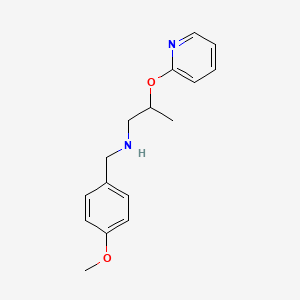
![1-(3-chloro-4-methylphenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154295.png)
![7,8-dimethyl-5-pyridin-4-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154296.png)
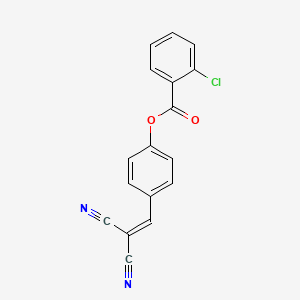
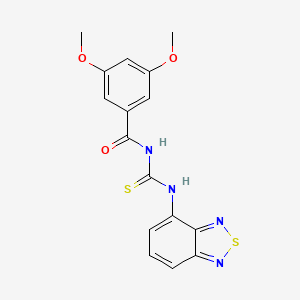
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B15154311.png)
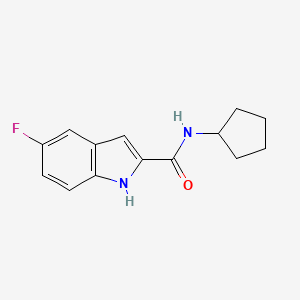
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15154316.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylphenyl)glycinamide](/img/structure/B15154325.png)
![N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B15154341.png)
